

CAS number 21508-19-0 properties and hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Chloro-2-furaldehyde**

Cat. No.: **B1586146**

[Get Quote](#)

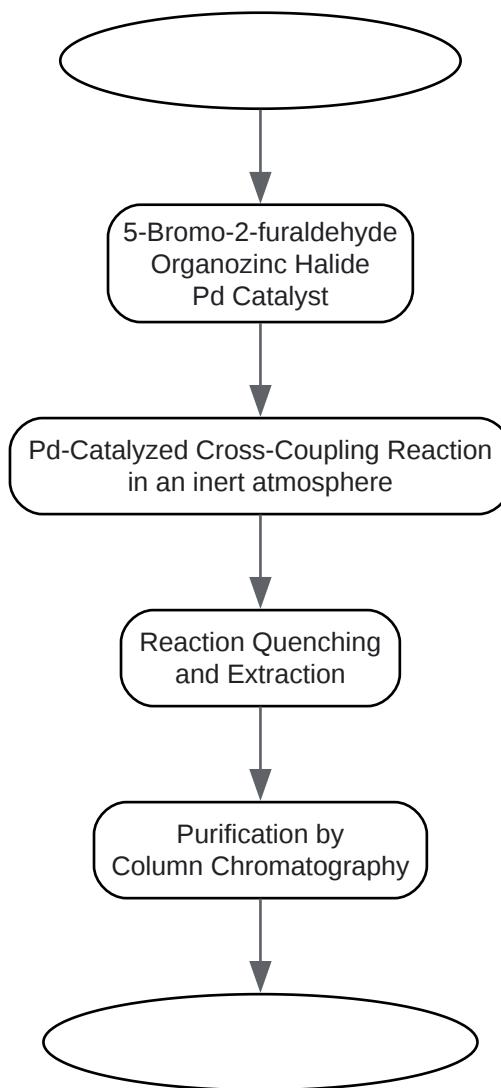
An In-depth Technical Guide to **5-Chloro-2-furaldehyde** (CAS Number 21508-19-0):
Properties and Hazards

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and associated hazards of **5-Chloro-2-furaldehyde** (CAS No. 21508-19-0). The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical and Physical Properties

5-Chloro-2-furaldehyde, also known as 5-chlorofurfural, is a furan derivative characterized by a chlorine atom at the 5-position and an aldehyde group at the 2-position of the furan ring.^[1] It is a versatile intermediate in organic synthesis.^[2]

Table 1: Physicochemical Properties of **5-Chloro-2-furaldehyde**


Property	Value	Reference(s)
CAS Number	21508-19-0	[2]
Molecular Formula	C ₅ H ₃ ClO ₂	[2]
Molecular Weight	130.53 g/mol	[2]
Appearance	White to light yellow crystalline powder or lump	[3]
Melting Point	33-37 °C	[4]
Boiling Point	70 °C at 10 mmHg	[2]
Flash Point	69 °C	[5]
Solubility	Insoluble in water. Soluble in acetone and methanol (slightly).	[1]
Storage Temperature	2-8°C, under inert gas	[3] [4]
SMILES	O=Cc1ccc(Cl)o1	[4]
InChI Key	DGAUAVDWXYXXGQ-UHFFFAOYSA-N	[4]

Synthesis

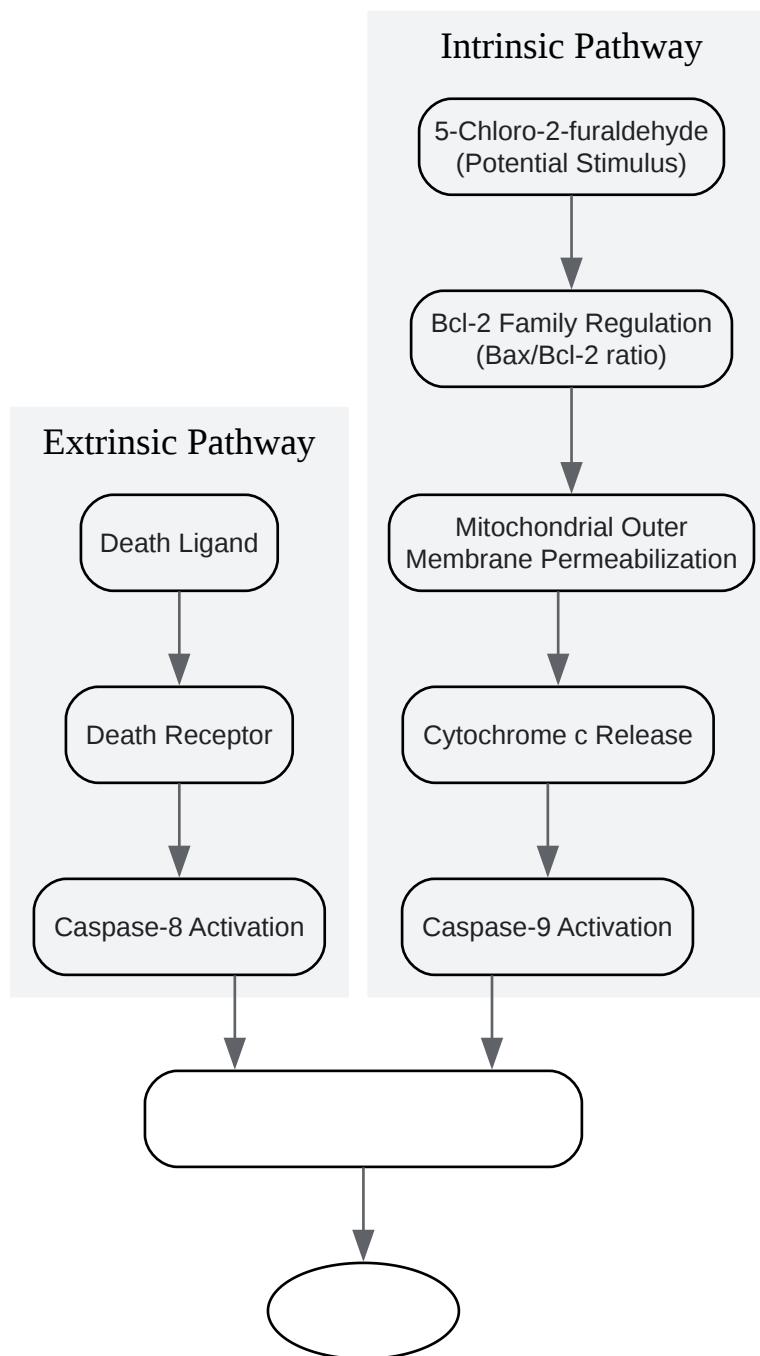
A common method for the synthesis of 5-substituted-2-furaldehydes involves the chlorination of furfural. While a highly detailed, step-by-step protocol for the direct synthesis of **5-Chloro-2-furaldehyde** is not readily available in the searched literature, a general approach can be described. The synthesis often involves the reaction of furfural with a chlorinating agent.

Another versatile method for the synthesis of 5-substituted-2-furaldehydes is through palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-furaldehyde can be coupled with various organozinc halides in the presence of a palladium catalyst to yield a wide range of 5-substituted-2-furaldehydes.[\[6\]](#)

Experimental Workflow for Synthesis of 5-Substituted-2-Furaldehydes via Cross-Coupling

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 5-substituted-2-furaldehydes.


Biological Activity and Potential Signaling Pathways

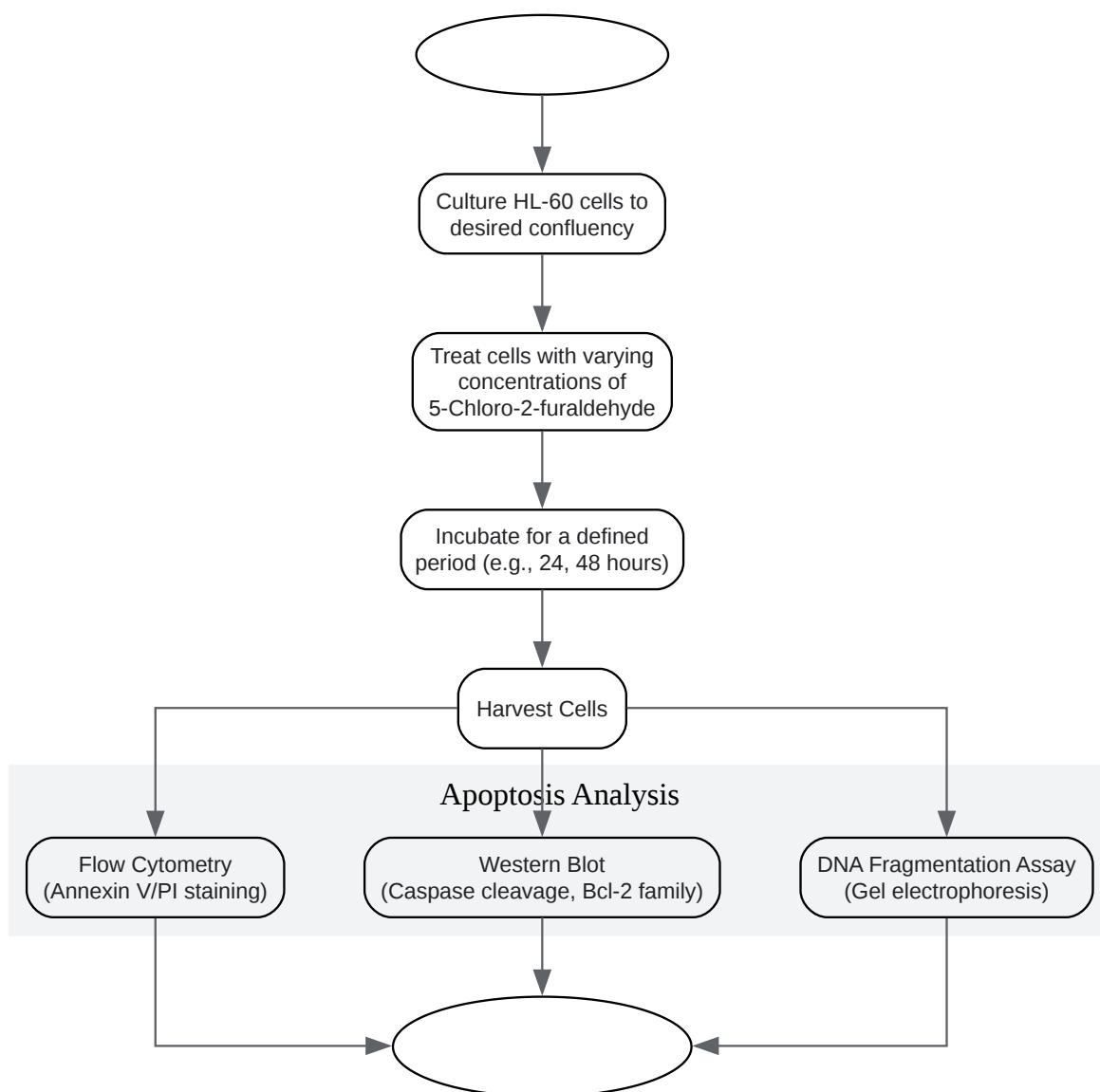
5-Chloro-2-furaldehyde has been shown to exhibit biological activity, notably the induction of apoptosis in human promyelocytic leukemia (HL-60) cells.^[2] The exact mechanism of this apoptosis induction is not yet fully elucidated.^[2] However, based on studies of other apoptosis-inducing agents in HL-60 cells, a potential signaling pathway can be hypothesized.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge

on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

Potential Apoptotic Signaling Pathway in HL-60 Cells

[Click to download full resolution via product page](#)


Hypothesized intrinsic and extrinsic apoptosis pathways in HL-60 cells.

Experimental Protocols

Assessment of Apoptosis in HL-60 Cells

The following is a generalized protocol for assessing apoptosis in HL-60 cells, which can be adapted for studying the effects of **5-Chloro-2-furaldehyde**.

Experimental Workflow for Apoptosis Assay

[Click to download full resolution via product page](#)

A typical workflow for the analysis of apoptosis in cell culture.

Methodology:

- Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Cells are seeded at a specific density and treated with various concentrations of **5-Chloro-2-furaldehyde**. A vehicle control (e.g., DMSO) is also included.
- Apoptosis Detection by Flow Cytometry: After treatment, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
- Western Blot Analysis: Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, caspase-8, caspase-9, Bax, Bcl-2) and a loading control (e.g., β-actin).
- DNA Fragmentation Assay: DNA is extracted from treated and untreated cells. The DNA is then subjected to agarose gel electrophoresis. The characteristic "ladder" pattern of DNA fragmentation, a hallmark of apoptosis, is visualized under UV light.

Hazards and Safety Information

5-Chloro-2-furaldehyde is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference(s)
Hazard Statements	H315	Causes skin irritation.	[7] [8]
H319		Causes serious eye irritation.	[7] [8]
H335		May cause respiratory irritation.	[7] [8]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[8]
P264		Wash skin thoroughly after handling.	[8]
P271		Use only outdoors or in a well-ventilated area.	[8]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[8]
P302+P352		IF ON SKIN: Wash with plenty of water.	[8]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]

Personal Protective Equipment (PPE): When handling **5-Chloro-2-furaldehyde**, it is essential to use appropriate personal protective equipment, including safety glasses, chemical-resistant

gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the relevant Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journalcsij.com [journalcsij.com]
- 5. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number 21508-19-0 properties and hazards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586146#cas-number-21508-19-0-properties-and-hazards\]](https://www.benchchem.com/product/b1586146#cas-number-21508-19-0-properties-and-hazards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com